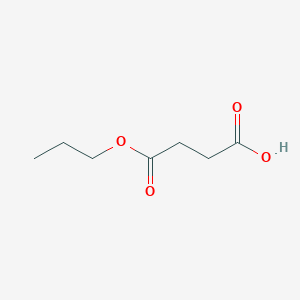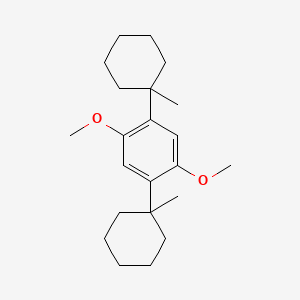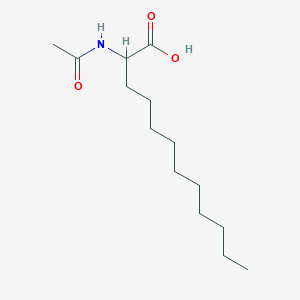
2-(Acetylamino)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)dodecanoic acid is a derivative of dodecanoic acid, also known as lauric acid. This compound is characterized by the presence of an acetylamino group attached to the dodecanoic acid chain.
Preparation Methods
The synthesis of 2-(Acetylamino)dodecanoic acid typically involves the acetylation of dodecanoic acid. One common method is the reaction of dodecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Acetylamino)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Acetylamino)dodecanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in organic chemistry.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)dodecanoic acid involves its interaction with cellular membranes and proteins. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects . The compound may also inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial activity .
Comparison with Similar Compounds
2-(Acetylamino)dodecanoic acid can be compared with other similar compounds, such as:
Lauric acid (dodecanoic acid): The parent compound, which lacks the acetylamino group and has different chemical properties.
N-acetylglycine: Another N-acyl-alpha amino acid with a shorter carbon chain.
N-acetylcysteine: A compound with a similar acetylamino group but different biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
5440-47-1 |
|---|---|
Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
2-acetamidododecanoic acid |
InChI |
InChI=1S/C14H27NO3/c1-3-4-5-6-7-8-9-10-11-13(14(17)18)15-12(2)16/h13H,3-11H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
ZNZSRMPKAXHGNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)
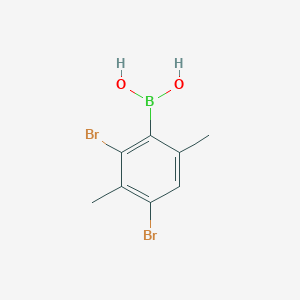
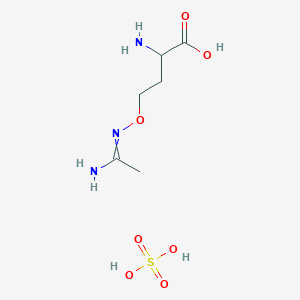
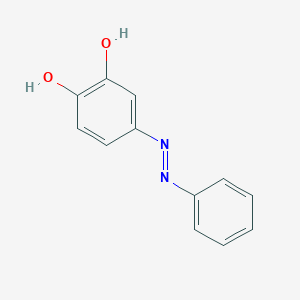
![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
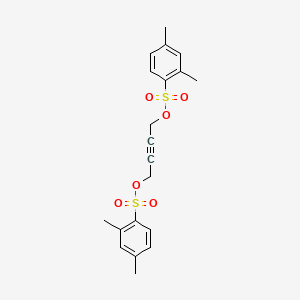

![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)
